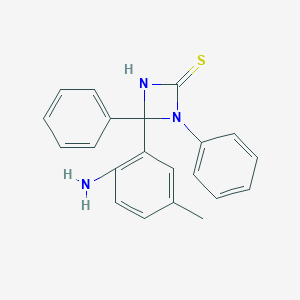![molecular formula C11H12F2O2 B236150 6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 135545-90-3](/img/structure/B236150.png)
6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a natural product found in Periandra mediterranea with data available.
Scientific Research Applications
1. Synthesis and Spectroscopic Analysis The compound has been synthesized and analyzed using various spectroscopic methods. A study by Kumar and Mishra (2007) focused on synthesizing a bismuth organic framework incorporating similar complex organic structures. This research revealed insights into the conformational changes and binding abilities of such frameworks, providing a foundation for understanding complex organic compounds like the one (R. Kumar & P. Mishra, 2007).
2. Computational Study on Blood Glucose Regulation Another important application is in the computational study of diabetes management. Muthusamy and Krishnasamy (2016) investigated a compound structurally related to the query compound for its potential in regulating blood glucose levels. This study used molecular docking and dynamics simulation to explore the compound's interaction with key enzymes in diabetes (K. Muthusamy & Gopinath Krishnasamy, 2016).
3. Synthesis for Therapeutic Applications The compound's synthesis process and its potential applications in therapy have been explored. Hanzawa et al. (2012) synthesized related complex organic structures with potential therapeutic applications. These synthetic processes enhance our understanding of how to manipulate complex molecules for specific medical uses (Y. Hanzawa et al., 2012).
4. Structural Elucidation in Pharmacology The structural elucidation of complex compounds, including those similar to the query compound, plays a crucial role in pharmacology. Bhujbal et al. (2010) isolated and characterized a new saponin from Clerodendrum serratum, demonstrating the importance of understanding the structural aspects of complex organic compounds in developing pharmaceuticals (S. Bhujbal et al., 2010).
5. Biotransformation Studies Research has also focused on the biotransformation of similar compounds. Hsu et al. (2007) explored the biotransformation of gallic acid, a structurally related compound, using Beauveria sulfurescens. This study provided insights into the metabolic pathways and potential uses of such compounds in various applications (F. Hsu et al., 2007).
properties
CAS RN |
135545-90-3 |
|---|---|
Molecular Formula |
C11H12F2O2 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-14-48(20-50)25(44(28,4)5)11-13-47(8)26(48)10-9-22-23-17-43(2,3)18-27(51)45(23,6)15-16-46(22,47)7/h9,20-21,23-38,40-42,49,51-58H,10-19H2,1-8H3,(H,59,60) |
InChI Key |
DASNBFUNOLNZDD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)CO)O)O)O)O)O |
synonyms |
3O-beta-(alpha-L-rhamnopyranosyl(1-2)-beta-D-glucopyranosyl(1-2)-beta-D-glucuronopyranosyl)-22 beta-hydroxyl-25-formylolean-18-ene periandradulcin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
